2-Pentanol

Thermodynamics Computational Chemistry Stability Prediction

Generic substitution risks performance. 2-Pentanol delivers specific advantages: • Combustion: 30% vol. blend improves φ-sensitivity by 56% for ACI engines. • Extraction: Higher HMF distribution coefficient than MIBK for max organic-phase recovery. • Chiral Synthesis: (S)-enantiomer (38% MAC differential) is critical for β-amyloid inhibitor candidates. Select enantiopure grade for olfactory precision (mint vs. rubber notes).

Molecular Formula C5H12O
C5H12O
CH3(CH2)2CHOHCH3
Molecular Weight 88.15 g/mol
CAS No. 51000-78-3
Cat. No. B7771092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanol
CAS51000-78-3
Molecular FormulaC5H12O
C5H12O
CH3(CH2)2CHOHCH3
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCCC(C)O
InChIInChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
InChIKeyJYVLIDXNZAXMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.6 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 16.6 (good)
very soluble in water;  soluble in alcohol and ethe

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentanol (CAS 51000-78-3) Procurement Guide: Key Properties and Industrial Specifications


2-Pentanol (pentan-2-ol; sec-amyl alcohol) is a secondary alcohol of molecular formula C₅H₁₂O and molecular weight 88.15 g/mol, existing as a colorless liquid with a boiling point of 119.3 °C and density of 0.812 g/cm³ at 20 °C [1]. It is used as a solvent, chemical intermediate, and a component in industrial amyl alcohol mixtures [1]. 2-Pentanol is chiral, obtainable as (R)-(−)- and (S)-(+)-enantiomers, each exhibiting distinct physicochemical and biological properties [1].

2-Pentanol Substitution Risks: Why Generic Replacement Fails in Critical Applications


Generic substitution of 2-pentanol with other pentanol isomers or similar secondary alcohols is problematic because subtle structural variations produce quantifiable differences in thermodynamic stability, atmospheric reactivity, combustion behavior, extraction efficiency, and sensory perception [1]. Even within the same molecular formula, the position of the hydroxyl group alters hydrogen-bonding networks, dielectric properties, and biological activity in ways that directly impact end-use performance [1]. Procurement decisions must therefore be guided by application-specific comparative data rather than superficial chemical similarity.

2-Pentanol Quantitative Differentiation: Head-to-Head Performance Data Against Analogs


2-Pentanol Exhibits Superior Thermodynamic Stability Among Linear Pentanol Isomers

Computational analysis reveals that 2-pentanol is the thermodynamically most stable linear pentanol isomer. Its relative energy is lower than 1-pentanol by 3.47 kcal/mol and lower than 3-pentanol by 2.06 kcal/mol at the M06-2X/6-311+G(d,p) level of theory [1]. This intrinsic stability advantage reduces the likelihood of undesired isomerization or degradation during storage and high-temperature processing, providing a distinct procurement rationale over less stable analogs.

Thermodynamics Computational Chemistry Stability Prediction

2-Pentanol Demonstrates Significantly Shorter Atmospheric Lifetime Than 1-Pentanol or 3-Pentanol

Under standard atmospheric OH radical concentration (1 × 10⁶ molecules/cm³), 2-pentanol exhibits a calculated atmospheric lifetime of only 0.36 days, compared to 18.66 days for 1-pentanol and 2.86 days for 3-pentanol [1]. This 50× faster degradation than 1-pentanol and 8× faster than 3-pentanol is directly relevant for applications where environmental persistence is a regulatory or safety concern, such as in agrochemical formulations, cleaning agents, or open-system industrial processes.

Atmospheric Chemistry Environmental Fate OH Radical Reactivity

2-Pentanol Matches 1-Pentanol in φ-Sensitivity as a Low-Carbon Fuel Blendstock for Advanced Compression Ignition Engines

In advanced compression ignition (ACI) engine testing with approximately 30% blends in gasoline, 2-pentanol increased φ-sensitivity by 56% over baseline gasoline, statistically indistinguishable from the 57% improvement achieved by 1-pentanol [1]. Under the Type 2 metric (combustion phasing advance before ringing limit), 1-pentanol allowed 1.03 degrees of advance while 2-pentanol allowed 0.83 degrees [1]. Both pentanols substantially outperformed methyl pentanoate, which provided only a 21% φ-sensitivity increase and no significant combustion phasing benefit [1]. This positions 2-pentanol as an effective, drop-in alternative to 1-pentanol for fuel blending applications.

Fuel Additives Internal Combustion Engines Low-Carbon Fuels

2-Pentanol Enantiomers Exhibit Quantifiably Distinct Odor Thresholds and Sensory Descriptors

The two enantiomers of 2-pentanol demonstrate significant quantitative differences in olfactory perception. In 46% ethanol solution, (R)-2-pentanol has an olfactory threshold of 163.30 mg/L while (S)-2-pentanol has a threshold of 78.58 mg/L; in pure water, the thresholds are 12.62 mg/L and 3.03 mg/L respectively . Sensory descriptors also diverge: (R)-2-pentanol is characterized as paint, rubber, and grease, whereas (S)-2-pentanol exhibits mint, plastic, and pungent notes . For comparison, the S-(+)-enantiomer of 2-butanol shows only a 17% MAC difference versus R-(−), while 2-pentanol enantiomers exhibit a 38% MAC difference in anesthetic potency testing [1], indicating greater stereoselectivity.

Chiral Chemistry Flavor and Fragrance Sensory Science

2-Pentanol Provides Higher HMF Distribution Coefficient but Lower Selectivity Than MIBK in Liquid-Liquid Extraction

In the extraction of 5-hydroxymethylfurfural (HMF) from aqueous solution, 2-pentanol achieves a significantly higher distribution coefficient than methyl isobutyl ketone (MIBK), the conventional benchmark solvent [1]. However, MIBK maintains a separation factor 2–3 times higher than 2-pentanol [2]. This performance trade-off defines distinct application niches: 2-pentanol is preferred when maximizing HMF recovery into the organic phase is paramount, while MIBK is superior when high purity separation from aqueous co-solutes is required.

Liquid-Liquid Extraction Biorefinery Separation Science

2-Pentanol Exhibits Smaller Static Dielectric Constant Than 1-Pentanol Due to Altered Hydrogen-Bonding Network

Dielectric relaxation spectroscopy measurements demonstrate that the static dielectric constant of 2-pentanol is significantly smaller than that of 1-pentanol [1]. This difference arises from the secondary alcohol's reduced capacity to form extended linear hydrogen-bonded chains compared to primary 1-pentanol; instead, 2-pentanol favors the formation of cyclic multimers with lower net dipole moments [2]. The consequence is a less polar solvent environment, which directly influences solvation behavior, reaction kinetics in polar media, and partitioning in biphasic systems.

Dielectric Spectroscopy Solvent Properties Molecular Association

2-Pentanol Recommended Application Scenarios Based on Comparative Performance Evidence


Low-Carbon Fuel Blendstock for Advanced Compression Ignition Engines

Procure 2-pentanol as a gasoline blendstock where improved φ-sensitivity is required for advanced compression ignition (ACI) engine control. Blending at approximately 30% by volume achieves a 56% φ-sensitivity improvement over baseline gasoline, statistically equivalent to the 57% improvement provided by 1-pentanol . This enables engine operation with reduced NOx and particulate emissions while maintaining combustion control.

HMF Recovery Solvent in Biorefinery Processes Prioritizing High Yield Over Purity

Select 2-pentanol over MIBK for liquid-liquid extraction of 5-hydroxymethylfurfural (HMF) from aqueous reaction streams when maximizing organic-phase recovery is the primary objective. 2-Pentanol achieves a higher HMF distribution coefficient than MIBK , although MIBK provides a separation factor 2–3 times greater [1]. The trade-off favors 2-pentanol in processes where downstream purification steps can tolerate lower initial selectivity in exchange for higher overall product recovery.

Chiral Intermediate for Enantioselective Synthesis of Pharmaceutical Precursors

Source enantiomerically pure (S)-2-pentanol for use as a chiral building block in the synthesis of potential anti-Alzheimer's drug candidates that inhibit β-amyloid peptide release . The pronounced stereoselectivity of 2-pentanol (38% MAC difference between enantiomers in anesthetic potency testing, compared to 17% for 2-butanol) [1] underscores the critical importance of enantiopure procurement for pharmaceutical applications where stereochemical configuration determines biological activity.

Flavor and Fragrance Formulation Requiring Precise Sensory Profile Control

Specify the appropriate enantiomeric form of 2-pentanol based on desired olfactory characteristics: (S)-2-pentanol for applications requiring mint, plastic, and pungent notes with lower detection thresholds (78.58 mg/L in 46% ethanol; 3.03 mg/L in water), or (R)-2-pentanol for paint, rubber, and grease notes with higher thresholds (163.30 mg/L in 46% ethanol; 12.62 mg/L in water) . This enantiomer-specific procurement enables precise formulation of baijiu spirits, baked goods, and fragrance products where sensory consistency is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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